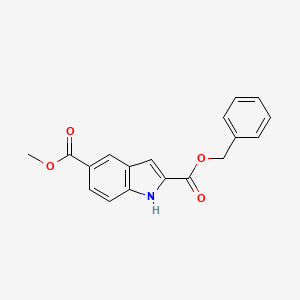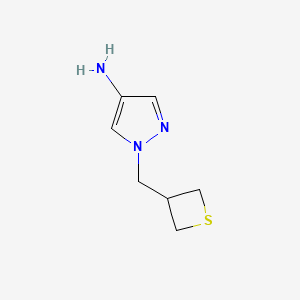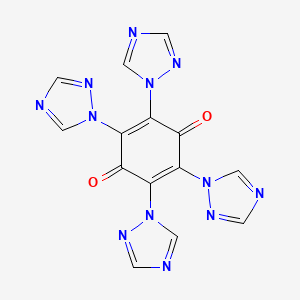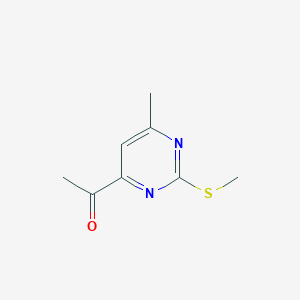![molecular formula C6H2BrIN2OS B12962758 6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that features both bromine and iodine atoms attached to a thieno[2,3-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of a thieno[2,3-d]pyrimidine derivative. The reaction conditions often require the use of strong halogenating agents such as N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled temperatures and solvent conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive halogenating agents.
化学反応の分析
Types of Reactions
6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions can yield biaryl compounds or other extended aromatic systems.
科学的研究の応用
6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other biological pathways.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
作用機序
The mechanism by which 6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one exerts its effects is largely dependent on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The exact molecular targets and pathways involved would vary based on the specific derivative or conjugate used .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their kinase inhibitory properties.
Pyrrolo[2,3-b]pyridine Derivatives: These compounds also feature a fused heterocyclic system and are investigated for their potential in cancer therapy.
Uniqueness
6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and electronic properties. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its application in various fields.
特性
分子式 |
C6H2BrIN2OS |
|---|---|
分子量 |
356.97 g/mol |
IUPAC名 |
6-bromo-5-iodo-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H2BrIN2OS/c7-4-3(8)2-5(11)9-1-10-6(2)12-4/h1H,(H,9,10,11) |
InChIキー |
SIDVXCNUWRDKCE-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(C(=C(S2)Br)I)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


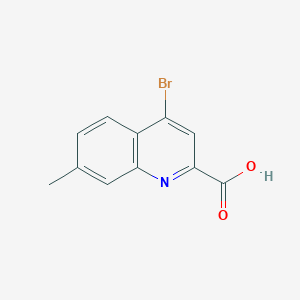
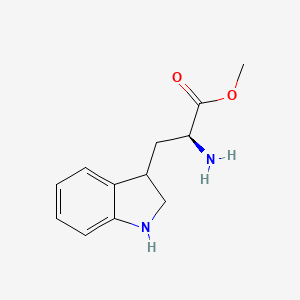
![7-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12962702.png)
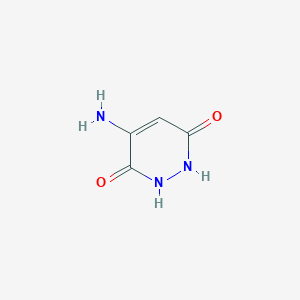
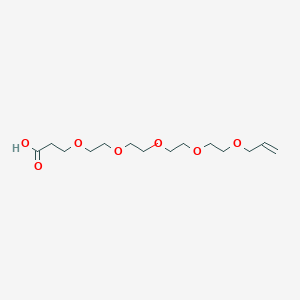
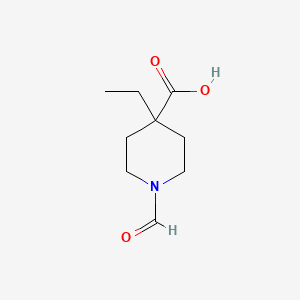
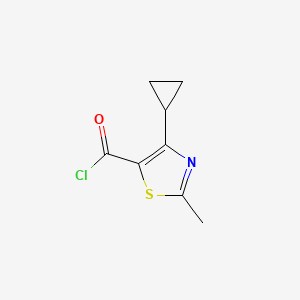

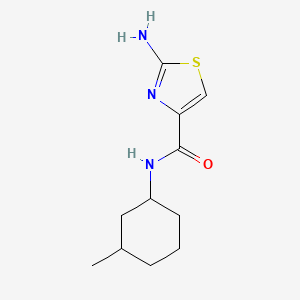
![Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro-](/img/structure/B12962735.png)
